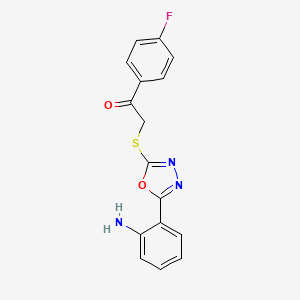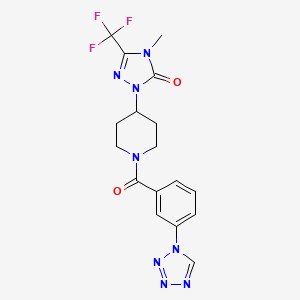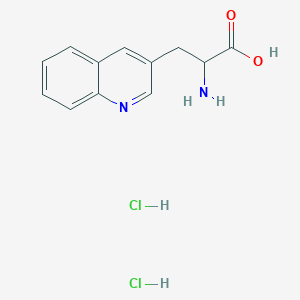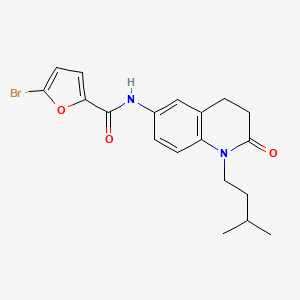![molecular formula C14H14FN3O3 B2852948 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-07-7](/img/structure/B2852948.png)
4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C14H14FN3O3 and its molecular weight is 291.282. The purity is usually 95%.
BenchChem offers high-quality 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Potential Anticancer Agent
The pyrrolo[3,4-d]pyrimidine scaffold is a prominent feature in many pharmacologically active compounds. This particular derivative could be explored as a potential anticancer agent . Its structure suggests that it might interact with various biological targets involved in cancer cell proliferation and survival .
Organic Synthesis: Building Block for Heterocyclic Compounds
Due to the presence of multiple reactive sites, this compound can serve as a versatile building block for the synthesis of complex heterocyclic compounds, which are often found in drugs and agrochemicals .
Chemical Biology: Tool for Studying Protein Interactions
The fluorophenyl group in this compound can be used as a fluorescent probe or a photoaffinity label in chemical biology studies to investigate protein interactions and dynamics within cells .
Material Science: Organic Semiconductor Precursor
The rigid and planar structure of pyrrolo[3,4-d]pyrimidine derivatives makes them suitable candidates for organic semiconductor materials, which are used in the production of organic light-emitting diodes (OLEDs) and solar cells .
Biochemistry: Enzyme Inhibition Studies
Compounds with the pyrrolo[3,4-d]pyrimidine moiety have been shown to inhibit certain enzymes, such as poly (ADP-ribose) polymerases (PARP-1) , which are involved in DNA repair. This makes them valuable tools for studying biochemical pathways .
Pharmacology: Neurotransmitter Modulation
The structural similarity of this compound to known neurotransmitter analogs suggests potential applications in neurotransmitter modulation . It could be used to study the effects of various neurotransmitters on the nervous system .
Nanotechnology: Quantum Dot Surface Modification
The compound’s ability to form stable complexes with metals could be utilized in quantum dot surface modification , improving their optical and electronic properties for use in imaging and sensing applications .
Agricultural Chemistry: Pesticide Development
Finally, the pyrrolo[3,4-d]pyrimidine core is often found in molecules with pesticidal properties. This compound could be a starting point for the development of new pesticides with novel modes of action .
properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-9-3-1-2-8(6-9)12-11-10(16-14(21)17-12)7-18(4-5-19)13(11)20/h1-3,6,12,19H,4-5,7H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJKGPCLFXIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)
![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)
![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)
![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)
![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
